molecular formula C6H9NO3S B6252124 3-cyanocyclobutyl methanesulfonate, Mixture of diastereomers CAS No. 1544741-02-7

3-cyanocyclobutyl methanesulfonate, Mixture of diastereomers

Cat. No.: B6252124
CAS No.: 1544741-02-7
M. Wt: 175.2
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Description

3-cyanocyclobutyl methanesulfonate, a mixture of diastereomers, is a chemical compound that belongs to the class of cyclic sulfonatesThe compound has a molecular formula of C7H11NO3S and a molecular weight of 197.2 g/mol. It appears as a white to light yellow powder and is soluble in polar solvents such as dimethylformamide and methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods to synthesize 3-cyanocyclobutyl methanesulfonate. One common method involves the reaction of 3-bromocyclobutanone with potassium cyanate, followed by the reaction of the resulting intermediate with sodium methanesulfonate. Another method involves a redox reaction between 3-cyanocyclobutanone and methanesulfonic acid. The resulting product is then subjected to chromatographic purification to isolate the diastereomers.

Industrial Production Methods

While specific industrial production methods for 3-cyanocyclobutyl methanesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyanocyclobutyl methanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methanesulfonate group.

    Oxidation and Reduction Reactions: The cyanocyclobutyl moiety can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve polar solvents and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

3-cyanocyclobutyl methanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in catalytic reaction systems and has shown promising results in various catalytic processes.

    Biology: The compound has been studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for clinical use.

    Industry: It is used in the synthesis of other complex molecules and materials, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism of action of 3-cyanocyclobutyl methanesulfonate involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal centers in catalytic systems, facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutyl methanesulfonate: Similar in structure but lacks the cyano group.

    Cyclopropyl methanesulfonate: A smaller ring structure with similar functional groups.

    3-cyanocyclopropyl methanesulfonate: Similar functional groups but with a smaller ring size.

Uniqueness

3-cyanocyclobutyl methanesulfonate is unique due to the presence of both the cyano and methanesulfonate groups on a cyclobutyl ring. This combination imparts distinct chemical reactivity and properties, making it valuable for specific catalytic and synthetic applications.

Properties

CAS No.

1544741-02-7

Molecular Formula

C6H9NO3S

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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